molecular formula C7H3BrClNO2 B3289178 6-Bromo-5-chloro-1,2-benzoxazol-3-ol CAS No. 855996-74-6

6-Bromo-5-chloro-1,2-benzoxazol-3-ol

Cat. No. B3289178
M. Wt: 248.46 g/mol
InChI Key: BSLISWPSAUKPKC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1,2-benzoxazol-3-ol is a chemical compound with the CAS Number: 855996-74-6 . It has a molecular weight of 248.46 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-5-chlorobenzo[d]isoxazol-3-ol . The Inchi Code is 1S/C7H3BrClNO2/c8-4-2-6-3 (1-5 (4)9)7 (11)10-12-6/h1-2H, (H,10,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.46 . It is a powder at room temperature . The density is predicted to be 1.907±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.67±0.20 .

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

6-Bromo-5-chloro-1,2-benzoxazol-3-ol and its derivatives have been studied for their antimicrobial and cytotoxic properties. For instance, a study by Krawiecka et al. (2013) synthesized derivatives of 1,3-benzoxazol-2(3H)-one, including 6-bromo variants, and tested them for antimicrobial activity against various bacteria and yeasts. Additionally, these compounds were evaluated for cytotoxic properties in different cell lines (Krawiecka et al., 2013).

Lipophilicity Studies

Research by Skibiński et al. (2011) involved studying the lipophilicity of 1,3-benzoxazol-2(3H)-ones substituted in the benzene ring, including bromo derivatives. This study utilized reversed-phase thin-layer chromatography and compared the results with computationally calculated partition coefficients (Skibiński et al., 2011).

Synthesis and Spectral Analysis

The synthesis and IR spectra of various 2-aminobenzoxazole derivatives, including 6-bromo-2-aminobenzoxazoles, were studied by Simov and Davidkov (1981). This research provided insights into the molecular structure and behavior of these compounds in different states (Simov & Davidkov, 1981).

Chemical Reactions and Synthesis Methods

Research on the synthesis of various benzoxazole derivatives, including those with bromo substitutions, has been conducted to explore their potential applications in different fields. For example, a study by Kudo et al. (1996) discussed novel methods for synthesizing 4H-1,4-benzoxazines, highlighting the versatility of benzoxazole compounds in chemical synthesis (Kudo et al., 1996).

Structure-Activity Relationships

The structure and biological activity of benzoxazole derivatives, including those with bromo substitutions, are of significant interest. Studies such as those by Fenton et al. (1989) have investigated the structure-activity relationships of these compounds, particularly focusing on their hypolipidemic properties (Fenton et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromo-5-chloro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2/c8-4-2-6-3(1-5(4)9)7(11)10-12-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLISWPSAUKPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-1,2-benzoxazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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